![molecular formula C22H15Cl3N4O3 B2691879 2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3,4-二氯苯基)乙酰胺 CAS No. 923122-96-7](/img/no-structure.png)

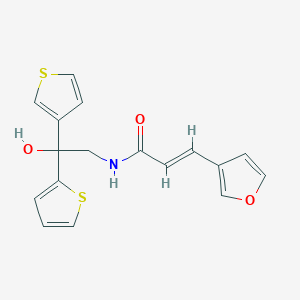

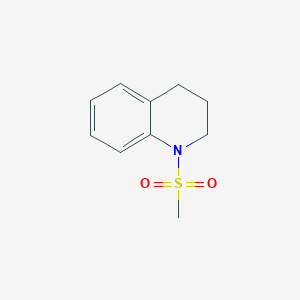

2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(3,4-二氯苯基)乙酰胺

货号 B2691879

CAS 编号:

923122-96-7

分子量: 489.74

InChI 键: VJMPSKDNMFAXFW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .科学研究应用

- The thieno[3,4-d]pyrimidin-4(3H)-thione scaffold has been investigated for its potential as an all-organic, heavy-atom-free photosensitizer . These compounds are noncytotoxic, work both in the presence and absence of molecular oxygen, and can be readily incorporated into DNA and RNA . Researchers explore their use in photodynamic therapy (PDT) for cancer treatment.

Anticancer Research

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with 3,4-dichloroaniline to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "3,4-dichloroaniline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide." ] } | |

CAS 编号 |

923122-96-7 |

产品名称 |

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide |

分子式 |

C22H15Cl3N4O3 |

分子量 |

489.74 |

IUPAC 名称 |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C22H15Cl3N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-15-7-8-16(24)17(25)10-15/h1-10H,11-12H2,(H,27,30) |

InChI 键 |

VJMPSKDNMFAXFW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl)N=C1 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

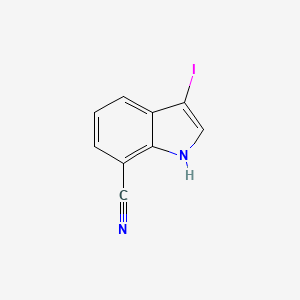

3-iodo-1H-indole-7-carbonitrile

2170826-58-9

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2691803.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2691806.png)

amine](/img/structure/B2691807.png)

![5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2691808.png)

![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)